3-Ethylpyridine 1-oxide
Overview
Description
3-Ethylpyridine 1-oxide is a derivative of pyridine . Pyridine derivatives are important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular formula of 3-Ethylpyridine is C7H9N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The presence of the ring nitrogen defines the reactivity of pyridine derivatives . Electrochemistry can make an unequivocal contribution to the studies of redox reaction mechanisms of hydrogenated pyridine derivatives .Scientific Research Applications
Polarographic Behavior : The paper by Kubota and Miyazaki (1962) investigated the polarographic behavior of pyridine, 4-methylpyridine, and 4-ethylpyridine N-oxides. Their findings revealed that the reduction wave of these N-oxides decreases rapidly with increasing pH value above 5 and disappears in alkali. This suggests its potential application in pH-sensitive processes and analytical chemistry (Kubota & Miyazaki, 1962).
Metallo-Supramolecular Polymers : Lohmeijer and Schubert (2003) modified poly(ethylene oxide) with terpyridine end groups to create water-soluble metallo-supramolecular polymers. These polymers have applications in advanced materials science, particularly in the creation of smart materials and nanotechnology (Lohmeijer & Schubert, 2003).
Surface Chemistry and Catalysis : Weiss and Ranke (2002) reviewed the work done on unpromoted single-crystalline iron-oxide films, including α-Fe2O3 and Fe3O4, which have applications in catalysis, particularly in the dehydrogenation of ethylbenzene to styrene. This research highlights the importance of 3-Ethylpyridine 1-oxide in understanding surface reactions on metal oxides, crucial in industrial catalysis (Weiss & Ranke, 2002).
Coordination Polymer Studies : Wöhlert et al. (2013) explored the synthesis and magnetic properties of a Co(II) thiocyanato coordination polymer using 4-ethylpyridine. Such studies are essential in the field of magnetic materials and their potential technological applications, such as in data storage and quantum computing (Wöhlert et al., 2013).
Mass Spectral Analysis : Lightner et al. (1970) studied the mass spectral fragmentations of alkylpyridine N-oxides, including ethylpyridine N-oxides. Their work provides crucial insights into the structural analysis of these compounds, which is fundamental in organic chemistry and pharmacology (Lightner et al., 1970).
Ammoxidation Reactions : Baiker and Zollinger (1984) investigated the ammoxidation of 3-alkylpyridines on vanadium oxides, a crucial reaction in the synthesis of nitriles. Their research contributes to the field of industrial chemistry, particularly in the development of more efficient and environmentally friendly catalytic processes (Baiker & Zollinger, 1984).
Nanofluid Heat Transfer : Goudarzi and Jamali (2017) used Al2O3 in Ethylene Glycol as nanofluid for heat transfer enhancement in car radiators, where 3-Ethylpyridine 1-oxide could potentially be used as an additive or modifier to improve the efficiency of such systems (Goudarzi & Jamali, 2017).
Safety And Hazards
properties
IUPAC Name |
3-ethyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLDRJCCCXVISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164161 | |
Record name | Pyridine, 3-ethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyridine 1-oxide | |
CAS RN |
14906-62-8 | |
Record name | Pyridine, 3-ethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14906-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-ethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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